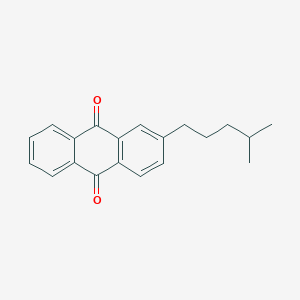
2-(4-Methylpentyl)anthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methylpentyl)anthracene-9,10-dione is a derivative of anthracene-9,10-dione, also known as anthraquinone. This compound is characterized by the presence of a 4-methylpentyl group attached to the anthracene-9,10-dione core. Anthraquinone derivatives are known for their applications in various industries, including the production of dyes, paper, and as intermediates in organic synthesis .
準備方法
Synthetic Routes and Reaction Conditions
One common method is through the Friedel-Crafts alkylation reaction, where anthracene-9,10-dione is reacted with 4-methylpentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
On an industrial scale, the production of 2-(4-Methylpentyl)anthracene-9,10-dione may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing by-products .
化学反応の分析
Types of Reactions
2-(4-Methylpentyl)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound to hydroquinones.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the anthracene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Friedel-Crafts alkylation and acylation reactions are common, using catalysts like aluminum chloride.
Major Products
The major products formed from these reactions include various substituted anthraquinones, hydroquinones, and other oxygenated derivatives .
科学的研究の応用
2-(4-Methylpentyl)anthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and as a catalyst in various chemical processes
作用機序
The mechanism of action of 2-(4-Methylpentyl)anthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties .
類似化合物との比較
Similar Compounds
Anthracene-9,10-dione: The parent compound, widely used in the production of dyes and as an intermediate in organic synthesis.
2-(4-Ethylpentyl)anthracene-9,10-dione: A similar compound with an ethyl group instead of a methyl group, showing different chemical and physical properties.
1,4-Dihydroxyanthraquinone: Known for its use in dye production and potential biological activities
Uniqueness
2-(4-Methylpentyl)anthracene-9,10-dione is unique due to the presence of the 4-methylpentyl group, which can influence its chemical reactivity and biological activity. This structural modification can lead to differences in solubility, stability, and interaction with biological targets compared to other anthraquinone derivatives .
特性
CAS番号 |
71308-17-3 |
|---|---|
分子式 |
C20H20O2 |
分子量 |
292.4 g/mol |
IUPAC名 |
2-(4-methylpentyl)anthracene-9,10-dione |
InChI |
InChI=1S/C20H20O2/c1-13(2)6-5-7-14-10-11-17-18(12-14)20(22)16-9-4-3-8-15(16)19(17)21/h3-4,8-13H,5-7H2,1-2H3 |
InChIキー |
JWXBQHIMYKKGJT-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCCC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


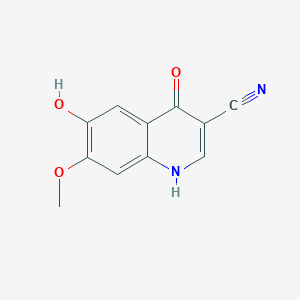
![9,9,18,18-Tetrahexyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene-6,15-dicarbaldehyde](/img/structure/B13137543.png)
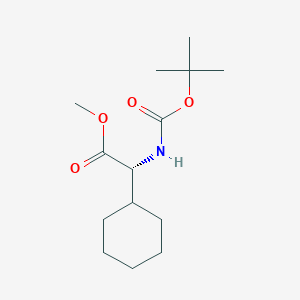
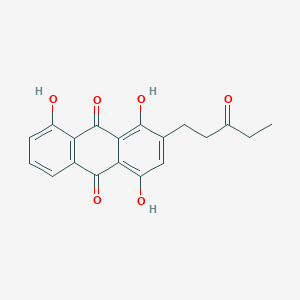
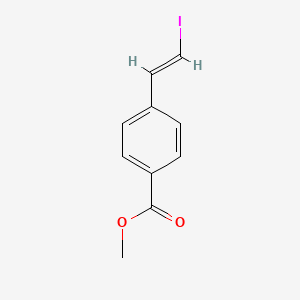


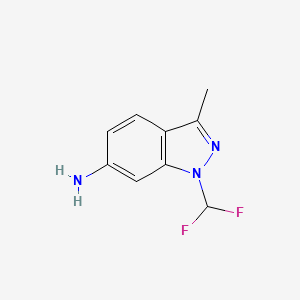
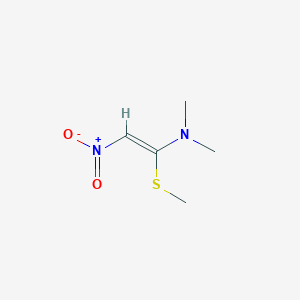
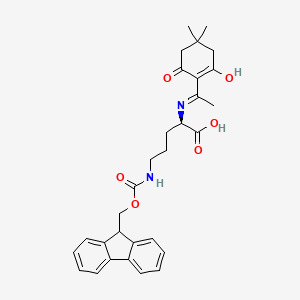

![(3S,4AS,6aR,11aS,11bS)-methyl 3-hydroxy-10,11b-dimethyl-2,3,4,4a,5,6,6a,11,11a,11b-decahydro-1H-benzo[a]fluorene-9-carboxylate](/img/structure/B13137606.png)
![Carbamicacid,N-[(3R,4R)-4-methyl-1-(phenylmethyl)-3-piperidinyl]-,1,1-dimethylethylester,rel-](/img/structure/B13137613.png)

